1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene hydrochloride 1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene hydrochloride
Brand Name: Vulcanchem
CAS No.: 1432677-88-7
VCID: VC2576901
InChI: InChI=1S/C15H13F4NO.ClH/c16-12-5-2-6-13(8-12)21-9-14(20)10-3-1-4-11(7-10)15(17,18)19;/h1-8,14H,9,20H2;1H
SMILES: C1=CC(=CC(=C1)C(F)(F)F)C(COC2=CC(=CC=C2)F)N.Cl
Molecular Formula: C15H14ClF4NO
Molecular Weight: 335.72 g/mol

1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene hydrochloride

CAS No.: 1432677-88-7

Cat. No.: VC2576901

Molecular Formula: C15H14ClF4NO

Molecular Weight: 335.72 g/mol

* For research use only. Not for human or veterinary use.

1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene hydrochloride - 1432677-88-7

Specification

CAS No. 1432677-88-7
Molecular Formula C15H14ClF4NO
Molecular Weight 335.72 g/mol
IUPAC Name 2-(3-fluorophenoxy)-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Standard InChI InChI=1S/C15H13F4NO.ClH/c16-12-5-2-6-13(8-12)21-9-14(20)10-3-1-4-11(7-10)15(17,18)19;/h1-8,14H,9,20H2;1H
Standard InChI Key CGQCHRRLNYOBRQ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(F)(F)F)C(COC2=CC(=CC=C2)F)N.Cl
Canonical SMILES C1=CC(=CC(=C1)C(F)(F)F)C(COC2=CC(=CC=C2)F)N.Cl

Introduction

Chemical Identity and Structural Properties

1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene hydrochloride represents an important class of fluorinated aromatic compounds with potential applications in pharmaceutical research. The compound features a distinct chemical structure characterized by two aromatic rings connected through an ethoxy linkage, with one ring bearing a trifluoromethyl substituent and the other containing a fluorine atom. The amine group, positioned on the carbon adjacent to the trifluoromethylphenyl ring, exists as a hydrochloride salt in this formulation.

The compound's primary identification parameters are summarized in the following table:

ParameterValue
CAS Number1432677-88-7
Molecular FormulaC15H14ClF4NO
Molecular Weight335.72 g/mol
IUPAC Name2-(3-fluorophenoxy)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
Synonyms2-(3-fluorophenoxy)-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride; HHC67788
Physical StateSolid
ClassificationAromatic amine; Pharmaceutical intermediate

The presence of the trifluoromethyl group significantly influences the compound's physicochemical properties. Trifluoromethylated compounds typically exhibit enhanced lipophilicity, which can improve membrane permeability and pharmaceutical bioavailability. The fluorine atom on the second phenyl ring further contributes to the compound's electronic profile, potentially affecting its binding interactions with biological targets and its metabolic stability.

As a hydrochloride salt, this compound likely demonstrates improved water solubility compared to its free base form, an important consideration for pharmaceutical applications requiring aqueous solubility . The salt formation also affects the compound's stability, crystallinity, and handling properties in research and development settings.

Functional GroupReactivity Profile
Primary amine (as HCl salt)Nucleophilic when free; reduced nucleophilicity in salt form
Ether linkageRelatively stable; potential cleavage under strongly acidic conditions
Trifluoromethyl groupEnhances stability; resistant to metabolic degradation
Fluorine substituentModifies electronic properties of the aromatic ring

The trifluoromethyl group is known to enhance the metabolic stability of organic molecules by resisting oxidative degradation, an important consideration for potential pharmaceutical applications. The fluorine atom on the second phenyl ring further contributes to the compound's stability profile and can affect its interaction with biological targets.

Therapeutic AreaPotential MechanismRelevant Structural Features
Central Nervous System AgentsInteraction with neurotransmitter receptorsTrifluoromethyl group enhancing BBB penetration
Anti-inflammatory CompoundsModulation of inflammatory pathwaysFluorinated aromatic structures interacting with target proteins
Enzyme InhibitorsCompetitive binding to active sitesAmino group forming key interactions with catalytic residues
Metabolic Disease TreatmentsBinding to receptors involved in metabolic regulationCombined hydrophobic and hydrophilic features

The presence of the trifluoromethyl group is particularly noteworthy, as this structural feature appears in numerous pharmaceutically active compounds, including fluoxetine (antidepressant), efavirenz (antiviral), and leflunomide (immunomodulator).

Hazard ClassificationGHS CodeDescriptionHazard Category
Acute Toxicity, OralH302Harmful if swallowedCategory 4
Skin Corrosion/IrritationH315Causes skin irritationCategory 2
Serious Eye Damage/IrritationH319Causes serious eye irritationCategory 2A
Specific Target Organ Toxicity, Single ExposureH335May cause respiratory irritationCategory 3 (Respiratory tract)

These classifications indicate that the compound presents moderate hazards in terms of acute toxicity and irritation potential .

Future Research Directions

Future studies involving 1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene hydrochloride should aim to investigate the compound's interactions with biological targets, assess its pharmacokinetic properties, and explore its potential as a therapeutic agent. Several promising research directions can be identified:

Structure-Activity Relationship Studies

Systematic modifications to the basic scaffold could help identify structural features critical for biological activity:

  • Varying the position of the fluorine atom on the benzene ring

  • Exploring different substituents in place of the trifluoromethyl group

  • Modifying the length or nature of the linker between the aromatic rings

  • Introducing additional functional groups to enhance target specificity

These studies would contribute to a deeper understanding of how structural modifications affect the compound's biological properties.

Pharmacokinetic Investigations

Comprehensive assessment of the compound's pharmacokinetic profile would provide valuable information about its potential as a drug candidate:

  • Solubility in various physiologically relevant media

  • Metabolic stability in liver microsomes or hepatocytes

  • Plasma protein binding characteristics

  • Distribution across biological membranes

  • Clearance mechanisms and routes of elimination

Such investigations would help determine whether the compound possesses favorable drug-like properties that warrant further development.

Computational Studies

Computational approaches could facilitate the exploration of this compound's interactions with potential biological targets:

  • Molecular docking studies to identify protein binding sites

  • Molecular dynamics simulations to assess binding stability

  • Quantitative structure-activity relationship (QSAR) analyses to predict biological activities

  • In silico ADMET predictions to guide experimental design

These computational methods could provide direction for experimental investigations and accelerate the discovery process.

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